(Isopropylthio)benzene
Overview
Description
(Isopropylthio)benzene, also known as Isopropyl phenyl sulphide, is a chemical compound with the molecular formula C9H12S and a molecular weight of 152.26 . It is used in proteomics research applications .
Synthesis Analysis
The synthesis of (Isopropylthio)benzene has been mentioned in several studies. For instance, it has been shown to bind PdCl2 at either one end, leaving the other open, or at both ends to form centrosymmetric [Cl2Pd(tptbz)-PdCl2] . Another study mentioned the synthesis of 1,2,4,5-tetrakis(isopropylthio)benzene (TIB) as a precursor for the preparation of Ni-btt [btt = benzene-1,2,4,5-tetrakis(thiolate)] .Chemical Reactions Analysis
While specific chemical reactions involving (Isopropylthio)benzene are not detailed in the search results, benzene, a related compound, undergoes various reactions such as nitration, sulphonation, halogenation, and Friedel Craft’s alkylation and acylation reactions .It shares some physical properties with benzene, which is a nonpolar molecule and is usually a colorless liquid .
Scientific Research Applications
Genotoxicity Evaluation
A study conducted on male Institute for Cancer Research (ICR) mice evaluated the genotoxicity of isopropenyl benzene using bone marrow cells for micronucleus induction screening. The study concluded that isopropenyl benzene did not induce micronucleus in bone marrow cells, showing no direct proportion with dosage (Rim et al., 2012).
Radical Cations Study
Research on the radical cations of poly(isopropylthio)-benzenes investigated through electron spin resonance (e.s.r.) spectroscopy. This study focused on understanding the conformational preference of isopropyl groups and provided insights into the behavior of these radical cations (Alberti et al., 1984).
Chemical Reactions with Arylsulfinate Salts
In a study on tris(isopropylthio)cyclopropenylium perchlorate, researchers explored its reaction with sodium arylsulfinates in acetonitrile and benzene. This study contributed to the understanding of chemical reactions involving isopropylthio compounds and their intermediates (Kojima et al., 1993).
Histological Assays and Isopropyl Alcohol
Isopropyl alcohol, related to isopropylthio benzene, has been used as a substitute for ethyl alcohol in tissue dehydration during embedding into paraffin and dehydration of stained sections. This use in histological assays highlights the relevance of isopropyl compounds in medical research (Viktorov & Proshin, 2003).
Safety And Hazards
While specific safety and hazard information for (Isopropylthio)benzene is not available, benzene, a related compound, is known to be hazardous. Long-term exposure to benzene can affect bone marrow and blood production, and short-term exposure to high levels can cause drowsiness, dizziness, unconsciousness, and even death .
properties
IUPAC Name |
propan-2-ylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-8(2)10-9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOAHAUUBQMVGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184262 | |
Record name | (Isopropylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Isopropylthio)benzene | |
CAS RN |
3019-20-3 | |
Record name | [(1-Methylethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3019-20-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Isopropylthio)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003019203 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Isopropylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90184262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (isopropylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.239 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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